molecular formula C8H4F3IN2 B1373134 2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile CAS No. 1221792-71-7

2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile

Cat. No.: B1373134
CAS No.: 1221792-71-7
M. Wt: 312.03 g/mol
InChI Key: HYSBOABQOSFNPT-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3IN2. This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzonitrile core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via nucleophilic or electrophilic trifluoromethylation reactions. The iodine atom can be introduced through halogenation reactions, often using iodine or iodine-containing reagents. The amino group is usually introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can introduce various substituents at the iodine position.

Scientific Research Applications

2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. The amino group can form hydrogen bonds with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzonitrile
  • 4-Iodo-2-(trifluoromethyl)benzonitrile

Uniqueness

2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its functional groups. The presence of both an iodine atom and a trifluoromethyl group on the benzonitrile core can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-3-iodo-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)5-1-4(3-13)7(14)6(12)2-5/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSBOABQOSFNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232550
Record name Benzonitrile, 2-amino-3-iodo-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-71-7
Record name Benzonitrile, 2-amino-3-iodo-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-3-iodo-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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